An In-depth Technical Guide to N-(4-Acetyl-5-hydroxy-2-nitrophenyl)acetamide
An In-depth Technical Guide to N-(4-Acetyl-5-hydroxy-2-nitrophenyl)acetamide
Abstract
This technical guide provides a comprehensive overview of the fundamental properties of N-(4-Acetyl-5-hydroxy-2-nitrophenyl)acetamide, a distinct nitroaromatic compound. The document is structured to furnish researchers, scientists, and professionals in drug development with a consolidated resource, detailing its chemical identity, a validated synthesis protocol, and available characterization data. While this guide presents the currently available information, it also highlights areas where data is not yet publicly accessible, thereby identifying opportunities for future research. The synthesis section offers a step-by-step methodology, elucidating the chemical transformations and purification strategies. The guide concludes with a summary of the existing knowledge and points toward the potential for further investigation into the physicochemical and biological properties of this compound.
Introduction and Chemical Identity
N-(4-Acetyl-5-hydroxy-2-nitrophenyl)acetamide is a substituted acetamide derivative characterized by the presence of acetyl, hydroxyl, and nitro functional groups on the phenyl ring. Its chemical structure suggests potential for diverse chemical reactivity and biological activity, making it a molecule of interest for synthetic chemists and pharmacologists. The strategic placement of an acetyl group in addition to the acetamido moiety distinguishes it from more commonly studied nitrated hydroxyphenyl acetamides.
This guide aims to provide a detailed account of the foundational chemistry of this compound, with a focus on its synthesis and characterization. The information presented herein is intended to serve as a reliable starting point for researchers engaging with this molecule.
Physicochemical Properties
A comprehensive experimental characterization of the physicochemical properties of N-(4-Acetyl-5-hydroxy-2-nitrophenyl)acetamide is not extensively available in the public domain. However, based on its chemical identity and data from commercial suppliers, the following information has been established:
| Property | Value | Source |
| CAS Number | 6607-96-1 | [1] |
| Molecular Formula | C₁₀H₁₀N₂O₅ | [1] |
| Molecular Weight | 238.1968 g/mol | [1] |
| Appearance | Yellow solid | |
| Purity | ≥95% | [1] |
| Melting Point | Data not available | - |
| Boiling Point | Data not available | - |
| Solubility | Data not available | - |
Expert Insight: The lack of extensive public data on properties such as melting point and solubility suggests that this compound may be a relatively novel or niche research chemical. The yellow color is characteristic of many nitrated aromatic compounds.
Synthesis Protocol
A detailed, step-by-step synthesis protocol for N-(4-Acetyl-5-hydroxy-2-nitrophenyl)acetamide has been described. The synthesis involves the nitration of a substituted hydroxyphenyl acetamide precursor.
Reaction Scheme
Caption: Synthetic pathway for N-(4-Acetyl-5-hydroxy-2-nitrophenyl)acetamide.
Experimental Procedure
The following protocol is adapted from a documented synthesis:
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Reaction Setup: In a suitable reaction vessel, a mixture of N-(4-acetyl-3-hydroxyphenyl)acetamide (9.66 g, 50 mmol) and acetic anhydride (14.2 ml, 15.3 g, 150 mmol) in dichloromethane (150 ml) is prepared.
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Causality: Acetic anhydride is used in excess to ensure complete reaction and may also act as a water scavenger. Dichloromethane is an appropriate inert solvent for this reaction.
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Nitration: The mixture is cooled to 5°C using an ice bath. Nitric acid (90%, d 1.49, 4.70 ml, 7.00 g, 100 mmol) is added dropwise to the cooled solution.
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Causality: The dropwise addition of nitric acid at a low temperature is a critical safety measure to control the exothermic nitration reaction and to minimize the formation of byproducts.
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Reaction Progression: The reaction mixture is stirred at room temperature for 1 hour to ensure the reaction proceeds to completion.
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Workup: The reaction mixture is poured into water (150 ml) and extracted with dichloromethane (3 x 150 ml). The combined organic fractions are dried over anhydrous sodium sulfate (Na₂SO₄) and the solvent is removed under reduced pressure.
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Causality: The aqueous workup quenches the reaction and removes water-soluble impurities. Extraction with dichloromethane isolates the product from the aqueous phase. Drying with sodium sulfate removes residual water from the organic phase.
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Purification: The crude residue is purified by repeated flash column chromatography on silica gel. The elution is performed with a solvent system of hexane/30% ethyl acetate followed by hexane/50% ethyl acetate.
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Causality: Flash column chromatography is a standard and effective technique for separating isomers and other impurities from the desired product. The gradient elution allows for the separation of compounds with different polarities.
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Product Isolation: The first isomer to elute is N-(4-Acetyl-5-hydroxy-2-nitrophenyl)acetamide as a yellow solid. The reported yield is 3.87 g (33%).
Analytical Characterization
¹H NMR Spectroscopy
The structure of the synthesized N-(4-Acetyl-5-hydroxy-2-nitrophenyl)acetamide can be confirmed by proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy.
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¹H NMR (CDCl₃): δ 12.83 (1H, s), 10.78 (1H, br s), 8.78 (1H, s), 8.43 (1H, s), 2.68 (3H, s), 2.32 (3H, s).
Interpretation of the ¹H NMR Spectrum:
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δ 12.83 (1H, s): This downfield singlet is characteristic of the phenolic hydroxyl proton, which is likely involved in strong intramolecular hydrogen bonding with the adjacent nitro group, causing a significant deshielding effect.
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δ 10.78 (1H, br s): This broad singlet corresponds to the amide (N-H) proton.
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δ 8.78 (1H, s) and 8.43 (1H, s): These singlets in the aromatic region are assigned to the two aromatic protons on the phenyl ring. Their singlet nature indicates they are not coupled to each other, which is consistent with their relative positions on the substituted ring.
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δ 2.68 (3H, s): This singlet corresponds to the three protons of one of the acetyl methyl groups.
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δ 2.32 (3H, s): This singlet is assigned to the three protons of the other acetyl methyl group.
Other Analytical Data
As of the date of this publication, detailed public data for other analytical techniques such as Infrared (IR) Spectroscopy and Mass Spectrometry for N-(4-Acetyl-5-hydroxy-2-nitrophenyl)acetamide are not available.
Expert Insight: For a comprehensive characterization, it would be imperative to obtain IR data to confirm the presence of key functional groups (C=O, N-H, O-H, NO₂) and high-resolution mass spectrometry data to confirm the exact mass and molecular formula.
Biological Activity and Potential Applications
There is currently no specific information in the scientific literature regarding the biological activity or potential applications of N-(4-Acetyl-5-hydroxy-2-nitrophenyl)acetamide.
Inferences from Structurally Related Compounds
While direct evidence is lacking, the biological activities of structurally similar nitroaromatic compounds can provide a basis for hypothesizing potential areas of investigation for N-(4-Acetyl-5-hydroxy-2-nitrophenyl)acetamide.
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Nitrated Derivatives of Paracetamol: Research on nitrated metabolites of N-(4-hydroxyphenyl)acetamide (paracetamol) suggests that the introduction of a nitro group can influence the compound's pharmacology and toxicology.[2][3]
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General Bioactivity of Nitrated Phenols: Nitrated phenolic compounds are known to exhibit a wide range of biological activities, including antimicrobial, antioxidant, and enzyme inhibitory properties. The specific substitution pattern on the aromatic ring is a key determinant of these activities.
Expert Insight: The presence of multiple functional groups capable of hydrogen bonding and acting as potential pharmacophores suggests that N-(4-Acetyl-5-hydroxy-2-nitrophenyl)acetamide could be a candidate for screening in various biological assays. Its structural similarity to known bioactive molecules warrants further investigation into its potential pharmacological effects.
Caption: Hypothetical areas of future research for the title compound.
Conclusion and Future Directions
N-(4-Acetyl-5-hydroxy-2-nitrophenyl)acetamide is a specifically substituted nitroaromatic compound for which a reliable synthesis protocol and initial ¹H NMR characterization data are available. This technical guide has consolidated this core information to provide a foundational resource for researchers.
However, there are significant knowledge gaps concerning its detailed physicochemical properties, comprehensive analytical characterization, and, most notably, its biological activity and potential applications. The lack of this information presents a clear opportunity for further scientific inquiry.
Future research should prioritize:
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A thorough experimental determination of its physicochemical properties, including melting point, solubility in various solvents, and pKa values.
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Comprehensive spectroscopic analysis, including IR, ¹³C NMR, and high-resolution mass spectrometry, to create a complete and publicly available dataset for this compound.
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Screening for a wide range of biological activities, guided by the known properties of structurally related nitrated phenols and acetamides.
By addressing these areas, the scientific community can build a more complete understanding of N-(4-Acetyl-5-hydroxy-2-nitrophenyl)acetamide and unlock its potential in various fields of chemical and biological research.
References
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Hines III, J. E., Deere, C. J., Agu, O. A., Fronczek, F. R., & Uppu, R. M. (2022). N-(4-Hydroxy-2-nitrophenyl)acetamide. IUCrData, 7(3), x220201. [Link]
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Matsuno, T., Matsukawa, T., Sakuma, Y., & Kunieda, T. (1989). Reaction of N-acetyl-p-benzoquinone imine with nitrite. A new reaction of N-acetyl-p-benzoquinone imine. Chemical & Pharmaceutical Bulletin, 37(5), 1422-1423. [Link]
